molecular formula C14H21N7O3 B11494587 Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate

Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate

Cat. No.: B11494587
M. Wt: 335.36 g/mol
InChI Key: FNXVYJVALFZYBQ-UHFFFAOYSA-N
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Description

Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a cyano group, an ethylamino group, and a morpholinyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with ethylamine to form 4-(ethylamino)-6-chloro-1,3,5-triazine. This intermediate is then reacted with morpholine to yield 4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazine. The final step involves the reaction of this intermediate with methyl 2-cyanoacetate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring and cyano group.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group and triazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{cyano[4-(methylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate
  • Methyl 2-{cyano[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate
  • Methyl 2-{cyano[4-(ethylamino)-6-(piperidin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate

Uniqueness

Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N7O3

Molecular Weight

335.36 g/mol

IUPAC Name

methyl 2-[cyano-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]propanoate

InChI

InChI=1S/C14H21N7O3/c1-4-16-12-17-13(20-5-7-24-8-6-20)19-14(18-12)21(9-15)10(2)11(22)23-3/h10H,4-8H2,1-3H3,(H,16,17,18,19)

InChI Key

FNXVYJVALFZYBQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N(C#N)C(C)C(=O)OC)N2CCOCC2

Origin of Product

United States

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